molecular formula C18H18N2O2S B6608961 [(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine CAS No. 2866254-56-8

[(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine

Cat. No.: B6608961
CAS No.: 2866254-56-8
M. Wt: 326.4 g/mol
InChI Key: NSLXTKXZHISXFJ-GFCCVEGCSA-N
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Description

[(1R)-1-(1,3-dioxaindan-4-yl)ethyl][2-(1,2-benzothiazol-3-yl)ethyl]amine (hereafter referred to as "the compound") is a novel organic compound with a wide range of potential applications. It is a versatile compound that has been studied for its potential use in various scientific fields, such as synthetic chemistry, pharmacology, and biochemistry. The compound is composed of two distinct chemical moieties: a 1,3-dioxaindan-4-yl group and a 2-(1,2-benzothiazol-3-yl)ethyl group. This combination of chemical groups gives the compound a unique set of properties, which makes it a valuable tool for research and development in various fields.

Mechanism of Action

The mechanism of action of the compound is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, the compound has been found to bind to certain proteins, such as thromboxanes, which are involved in the regulation of inflammation and blood clotting.
Biochemical and Physiological Effects
The compound has been found to have a variety of biochemical and physiological effects. In animal studies, the compound has been found to reduce inflammation and improve wound healing. In addition, the compound has been found to inhibit the production of certain pro-inflammatory cytokines, such as interleukin-1β. In vitro studies have also shown that the compound has the potential to inhibit the growth of certain cancer cells, as well as the production of certain toxins.

Advantages and Limitations for Lab Experiments

The compound has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize and is available in a variety of forms, such as powder or solution. In addition, the compound is relatively stable and can be stored for long periods of time. However, the compound is also limited in its ability to penetrate cell membranes, which can limit its effectiveness in certain experiments.

Future Directions

The potential of the compound is still being explored, and there are many possible future directions for research. One potential direction is to further explore the compound's potential as a drug delivery system. In addition, the compound's potential as an anti-inflammatory agent could be further explored, as well as its potential to inhibit the growth of certain types of cancer cells. Other potential directions include exploring the compound's potential to modulate the activity of certain enzymes, as well as its potential to interact with other proteins. Finally, the compound could be further studied for its potential to act as a protective agent against oxidative stress.

Synthesis Methods

The compound can be synthesized in two steps. First, the 1,3-dioxaindan-4-yl group is synthesized from the reaction of 1-chloro-4-hydroxybenzene and 4-methylbenzene-1,2-diol. This reaction produces the desired product, 1,3-dioxaindan-4-yl, in high yields. The second step involves the reaction of the 1,3-dioxaindan-4-yl group with 2-(1,2-benzothiazol-3-yl)ethyl to form the compound. This reaction is also highly efficient, producing the desired product in high yields.

Scientific Research Applications

The compound has been studied for its potential use in various scientific fields. In synthetic chemistry, the compound has been used as a catalyst in the synthesis of various organic compounds. In pharmacology, the compound has been studied for its potential use as an anti-inflammatory agent. In biochemistry, the compound has been studied for its potential use in enzyme inhibition and protein modification. In addition, the compound has been studied for its potential use as a drug delivery system, as well as its potential use in the development of novel drug candidates.

Properties

IUPAC Name

(1R)-1-(1,3-benzodioxol-4-yl)-N-[2-(1,2-benzothiazol-3-yl)ethyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12(13-6-4-7-16-18(13)22-11-21-16)19-10-9-15-14-5-2-3-8-17(14)23-20-15/h2-8,12,19H,9-11H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLXTKXZHISXFJ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C2C(=CC=C1)OCO2)NCCC3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C2C(=CC=C1)OCO2)NCCC3=NSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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